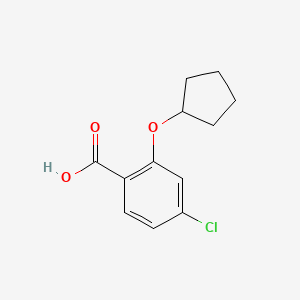
4-Chloro-2-(cyclopentyloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopentyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Formation of Cyclopentyloxy Group: The 4-chlorobenzoic acid is reacted with cyclopentanol in the presence of a suitable catalyst, such as sulfuric acid, to form the cyclopentyloxy group at the 2-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives of the original compound.
科学的研究の応用
4-Chloro-2-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group and the chlorine atom contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chlorobenzoic acid: Lacks the cyclopentyloxy group, making it less bulky and potentially less specific in its interactions.
2-(Cyclopentyloxy)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloro-2-fluorobenzoic acid: Contains a fluorine atom instead of the cyclopentyloxy group, leading to different chemical and biological properties.
Uniqueness
4-Chloro-2-(cyclopentyloxy)benzoic acid is unique due to the presence of both the chlorine atom and the cyclopentyloxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13ClO3 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
4-chloro-2-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChIキー |
MVTDVEMNSULEGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)

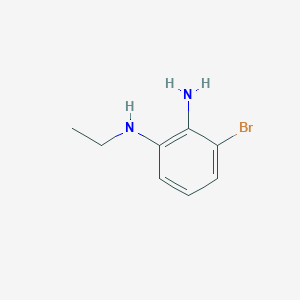
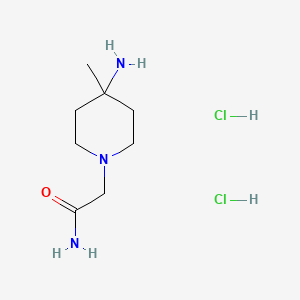
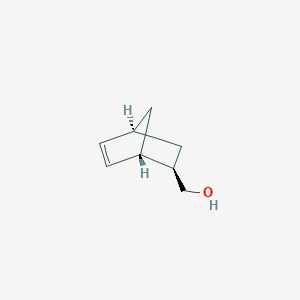
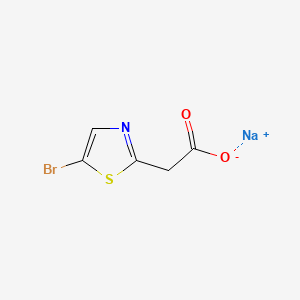
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
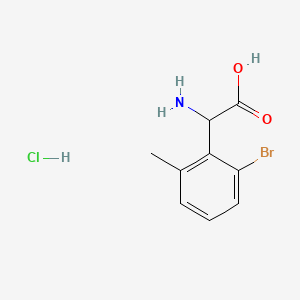
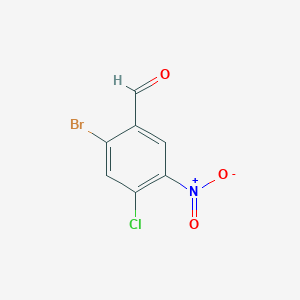
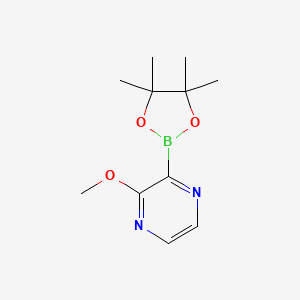

![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
